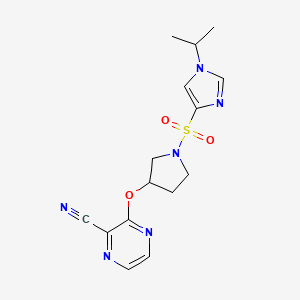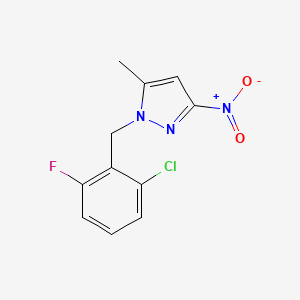
N1-(4-fluorophenyl)-N2-(3-nitrophenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(4-fluorophenyl)-N2-(3-nitrophenyl)oxalamide” is a compound that contains two aromatic rings, one with a fluorine substituent and the other with a nitro group. The two phenyl groups are connected by an oxalamide group. Oxalamides are a class of organic compounds containing a functional group with the general structure R-CO-NH-CO-R’. They are amides of oxalic acid .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the two phenyl rings and the oxalamide group. The fluorine and nitro substituents on the phenyl rings would likely have a significant effect on the electronic properties of the molecule .Wissenschaftliche Forschungsanwendungen
Novel Synthetic Approaches
A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed. This methodology involves the classical Meinwald rearrangement and a new rearrangement sequence, providing an operationally simple and high-yielding route to anthranilic acid derivatives and oxalamides. This process is applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides, demonstrating the versatility of N1-(4-fluorophenyl)-N2-(3-nitrophenyl)oxalamide in organic synthesis (Mamedov et al., 2016).
Bioreductive Fluorescent Markers
The compound has been explored as a bioreductive fluorescent marker for hypoxic cells. Novel compounds synthesized with a 1-substituent containing a fluorescent, bicyclic system with a bridgehead-nitrogen atom have shown the ability to discriminate between hypoxic and oxic cells. This use of 2-nitroimidazoles labeled with fluorescent side chains for selective staining of hypoxic mammalian cells suggests potential applications in identifying and targeting hypoxic cells within tumors (Hodgkiss et al., 1992).
Membrane Dynamics Studies
Studies on the dynamics of membrane penetration by the fluorescent 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group, attached to an acyl chain of phosphatidylcholine, have utilized derivatives similar to N1-(4-fluorophenyl)-N2-(3-nitrophenyl)oxalamide. These studies provide insights into the localization and dynamic reorientation of the NBD fluorophore in lipid bilayers, offering valuable information on how such compounds interact with and penetrate cellular membranes (Huster et al., 2001).
Development of Fluorescence Assays
The synthesis and application of a fluorophore-nitroxide designed to detect oxygen-centered free radicals have been reported. This probe, reacting with superoxide and hydroxyl radical generated by stimulated neutrophils, offers a method to image free radicals generated by cells, indicating potential applications in studying oxidative stress and inflammatory responses (Pou et al., 1993).
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for compounds with known biological activity, such as drugs. Without specific information on any biological activity of this compound, it’s not possible to provide a mechanism of action .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-N'-(3-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O4/c15-9-4-6-10(7-5-9)16-13(19)14(20)17-11-2-1-3-12(8-11)18(21)22/h1-8H,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCCMZOLZIOEQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2704851.png)

![N-(4-methoxybenzyl)-4-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2704859.png)
![2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2704860.png)
![(1R,5S)-8-(4-(methylthio)benzyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2704862.png)
![N-(4-chlorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2704863.png)


![1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methylphenyl)sulfonylurea](/img/structure/B2704866.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2704868.png)
![7-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2704869.png)
